molecular formula C27H27ClN4O2 B14982808 5-{4-[(4-tert-butylphenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-{4-[(4-tert-butylphenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B14982808
M. Wt: 475.0 g/mol
InChI Key: ALCZMBVMGDEKGH-AWNIVKPZSA-N
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Description

5-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of piperazine, oxazole, and benzonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-tert-butylbenzoyl chloride with piperazine to form 4-(4-tert-butylbenzoyl)piperazine. This intermediate is then reacted with 2-(4-chlorophenyl)ethenyl oxazole-4-carbonitrile under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.

Scientific Research Applications

5-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds

Properties

Molecular Formula

C27H27ClN4O2

Molecular Weight

475.0 g/mol

IUPAC Name

5-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C27H27ClN4O2/c1-27(2,3)21-9-7-20(8-10-21)25(33)31-14-16-32(17-15-31)26-23(18-29)30-24(34-26)13-6-19-4-11-22(28)12-5-19/h4-13H,14-17H2,1-3H3/b13-6+

InChI Key

ALCZMBVMGDEKGH-AWNIVKPZSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)Cl)C#N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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